molecular formula C21H36O10 B1660848 Neryl arabinofuranosyl-glucoside CAS No. 84534-32-7

Neryl arabinofuranosyl-glucoside

Cat. No. B1660848
CAS RN: 84534-32-7
M. Wt: 448.5 g/mol
InChI Key: AWDKYYYAAQQLEF-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neryl arabinofuranosyl-glucoside is a terpene glycoside.

Scientific Research Applications

1. Role in Grapevine Metabolism

Neryl arabinofuranosyl-glucoside is implicated in the chemical diversity of the grapevine metabolome. A study by Bönisch et al. (2014) discovered that a glucosyltransferase in grapes forms geranyl and neryl glucosides during ripening, contributing to the nonvolatile terpene glycoside content in grape cultivars (Bönisch et al., 2014).

2. Hydrolysis by Candida β-Glucosidases

The hydrolysis of grape monoterpenyl glycosides, including neryl glucosides, by Candida β-glucosidases was explored in a study by Gunata et al. (1990). This hydrolysis process is significant for releasing monoterpenols from grape juice extracts (Gunata et al., 1990).

3. Chemoenzymatic Synthesis

Chemoenzymatic synthesis methods for compounds like neryl arabinofuranosyl-glucoside were explored by Kawahara et al. (2006). They developed a method for beta-glucosidation between nerol and D-glucose, resulting in neryl O-beta-D-glucoside, a key component in synthetic sacranosides (Kawahara et al., 2006).

4. Biosynthesis and Function in Plant Membranes

A study by Warnecke et al. (1997) on the biosynthesis of steryl glucosides, which are characteristic lipids of plant membranes, contributes to the understanding of similar biosynthetic pathways in compounds like neryl arabinofuranosyl-glucoside (Warnecke et al., 1997).

properties

CAS RN

84534-32-7

Product Name

Neryl arabinofuranosyl-glucoside

Molecular Formula

C21H36O10

Molecular Weight

448.5 g/mol

IUPAC Name

2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2Z)-3,7-dimethylocta-2,6-dienoxy]oxane-3,4,5-triol

InChI

InChI=1S/C21H36O10/c1-11(2)5-4-6-12(3)7-8-28-20-19(27)17(25)16(24)14(31-20)10-29-21-18(26)15(23)13(9-22)30-21/h5,7,13-27H,4,6,8-10H2,1-3H3/b12-7-

InChI Key

AWDKYYYAAQQLEF-GHXNOFRVSA-N

Isomeric SMILES

CC(=CCC/C(=C\COC1C(C(C(C(O1)COC2C(C(C(O2)CO)O)O)O)O)O)/C)C

SMILES

CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(O2)CO)O)O)O)O)O)C)C

Canonical SMILES

CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(O2)CO)O)O)O)O)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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